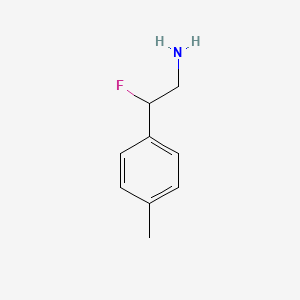

2-Fluoro-2-(4-methylphenyl)ethan-1-amine

Description

2-Fluoro-2-(4-methylphenyl)ethan-1-amine (CAS: 1547757-49-2) is a fluorinated phenethylamine derivative with the molecular formula C₉H₁₂FN and a molecular weight of 153.200 g/mol . Structurally, it consists of a central ethanamine backbone substituted with a fluorine atom and a 4-methylphenyl (p-tolyl) group at the β-position. Its fluorine atom enhances metabolic stability and modulates electronic properties, while the methyl group on the aromatic ring influences lipophilicity and steric interactions .

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.2 g/mol |

IUPAC Name |

2-fluoro-2-(4-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12FN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,6,11H2,1H3 |

InChI Key |

LWWNWFUGCJMPQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with ethyl fluoroacetate, followed by reduction with lithium aluminum hydride. This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production of 2-Fluoro-2-(4-methylphenyl)ethan-1-amine typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include:

- p-Tolylacetone or p-tolylacetaldehyde. p-Tolylethanol or p-tolylamine.

Substitution: 2-Hydroxy-2-(p-tolyl)ethan-1-amine or 2-Amino-2-(p-tolyl)ethan-1-amine.

Scientific Research Applications

2-Fluoro-2-(4-methylphenyl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-fluoro-2-(4-methylphenyl)ethan-1-amine, differing in substituents, fluorine count, or aromatic systems. Key comparisons are summarized in Table 1.

2,2-Difluoro-2-(4-methylphenyl)ethan-1-amine

- Structure : Features two fluorine atoms at the β-position and a 4-methylphenyl group.

- Molecular Formula : C₉H₁₁F₂N; MW : 171.190 g/mol .

- Key Differences: The additional fluorine increases electronegativity and may alter hydrogen-bonding capacity compared to the monofluoro analog. This could impact solubility and receptor binding in biological systems.

2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

- Structure : Substitutes the 4-methyl group with a trifluoromethyl (-CF₃) group.

- Molecular Formula : C₉H₉F₄N; MW : 207.17 g/mol .

- Key Differences : The electron-withdrawing -CF₃ group significantly enhances lipophilicity and may improve blood-brain barrier penetration. This compound is marketed for life science applications, suggesting utility in drug discovery .

1-[4-(Butan-2-yl)phenyl]-2-(4-fluorophenyl)ethan-1-amine

- Structure : Contains a branched butan-2-yl group on the aromatic ring and a 4-fluorophenyl moiety.

- Molecular Formula : C₁₈H₂₂FN; MW : 271.37 g/mol .

- The 4-fluorophenyl substituent adds another site for π-π interactions, which could be advantageous in ligand design.

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine

- Structure : Replaces the benzene ring with a pyridine ring.

- Molecular Formula : C₇H₉FN₂; MW : 140.16 g/mol .

1-(4-Fluorophenyl)-2-(4-methylphenyl)ethan-1-amine

- Structure : Features two aromatic rings (4-fluorophenyl and 4-methylphenyl) on adjacent carbons.

- Molecular Formula: C₁₅H₁₆FN; MW: Not explicitly stated, but estimated ~229.30 g/mol .

- Key Differences : The dual aromatic system expands opportunities for π-stacking interactions, relevant in materials science or as a kinase inhibitor scaffold.

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.